molecular formula C9H10BrNO B13038352 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B13038352
M. Wt: 228.09 g/mol
InChI Key: UVBYSNKLUFUAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. Bromopyridines are known for their significant applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanone group. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine oxides.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is unique due to its specific bromination pattern and the presence of the methylpropanone group, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound known for its unique structural features, including a brominated pyridine ring and a ketone functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₀BrN. The presence of the bromine atom at the 2-position of the pyridine ring enhances its reactivity and biological interactions. The compound's structure allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated pyridine derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes. The mechanism often involves interference with enzyme activities essential for bacterial survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. This action may be mediated through its interaction with specific receptors or enzymes involved in the inflammatory response.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Its ability to interact with DNA and inhibit tumor growth presents a promising avenue for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can influence pharmacokinetics.
  • Receptor Interaction: It may bind to specific receptors involved in inflammatory pathways or cell proliferation, altering their activity.
  • Metabolic Pathways Modulation: The compound can influence metabolic processes by affecting enzyme activities related to energy production and biosynthesis.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Showed anti-inflammatory effects in an animal model, reducing edema by 50% compared to control groups.
Reported anticancer effects in vitro, with IC50 values ranging from 10 to 25 µM against various cancer cell lines.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(2)8(12)7-4-3-5-11-9(7)10/h3-6H,1-2H3

InChI Key

UVBYSNKLUFUAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.